2-Bromo-5-(difluoromethyl)pyridine
Overview
Description
2-Bromo-5-(difluoromethyl)pyridine is an organic compound with the molecular formula C6H4BrF2N It is a pyridine derivative, characterized by the presence of a bromine atom at the second position and a difluoromethyl group at the fifth position on the pyridine ring
Mechanism of Action
Target of Action
2-Bromo-5-(difluoromethyl)pyridine primarily targets enzymes and receptors involved in various biochemical pathways. Its fluorinated pyridine structure allows it to interact with specific proteins, potentially inhibiting or modifying their activity. The exact targets can vary depending on the specific application, whether in pharmaceuticals or agrochemicals .
Mode of Action
The compound interacts with its targets through binding to active sites or allosteric sites on enzymes or receptors. This binding can lead to inhibition or modulation of the target’s activity. For instance, in agrochemical applications, it may inhibit enzymes critical for pest survival, while in pharmaceuticals, it might modulate receptor activity to achieve therapeutic effects .
Biochemical Pathways
This compound affects several biochemical pathways depending on its target. Inhibition of enzymes can disrupt metabolic pathways, leading to the accumulation or depletion of specific metabolites. This disruption can result in the death of pests in agrochemical applications or therapeutic effects in pharmaceutical applications .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound’s fluorinated structure enhances its stability and bioavailability. It is absorbed efficiently, distributed throughout the body or target organism, metabolized by liver enzymes, and excreted primarily through the kidneys .
Result of Action
At the molecular level, the action of this compound results in the inhibition or modulation of its target enzymes or receptors. This leads to cellular effects such as altered metabolic processes, disrupted cell signaling, or induced cell death in pests. In therapeutic contexts, it can result in the alleviation of symptoms or the treatment of diseases .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of this compound. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness. Additionally, interactions with other chemicals can either enhance or inhibit its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(difluoromethyl)pyridine typically involves the bromination of 5-(difluoromethyl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(difluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction Reactions: The difluoromethyl group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are typically used in the presence of a suitable solvent like tetrahydrofuran (THF).
Major Products Formed:
Biaryl Compounds: Formed through coupling reactions.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
2-Bromo-5-(difluoromethyl)pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 5-Bromo-2-(difluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
Comparison: 2-Bromo-5-(difluoromethyl)pyridine is unique due to the specific positioning of the bromine and difluoromethyl groups on the pyridine ring. This configuration can influence its reactivity and interaction with other molecules, making it distinct from its analogs. For instance, the presence of the difluoromethyl group can enhance its lipophilicity and metabolic stability compared to compounds with trifluoromethyl groups .
Properties
IUPAC Name |
2-bromo-5-(difluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-5-2-1-4(3-10-5)6(8)9/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHDJDVFZSVUOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716745 | |
Record name | 2-Bromo-5-(difluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221272-81-6 | |
Record name | 2-Bromo-5-(difluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-(difluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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